
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol
Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with a dioxaborolane group and two hydroxyl groups. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol typically involves the reaction of 4-bromo-1,3-dihydroxybenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions include biaryl compounds and quinones.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol is widely used in scientific research, particularly in:
Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: In the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol exerts its effects is primarily through its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed cross-coupling mechanism . The molecular targets and pathways involved include the activation of palladium catalysts and the formation of boronate esters.
Comparison with Similar Compounds
Similar compounds to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol include:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Differing by the presence of an amino group instead of hydroxyl groups.
Bis(pinacolato)diboron: A common reagent in borylation reactions.
Catecholborane: Used in hydroboration reactions.
The uniqueness of this compound lies in its dual functionality, allowing it to participate in both coupling and oxidation-reduction reactions, making it a versatile reagent in organic synthesis.
Biological Activity
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol is a boron-containing compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Property | Details |
---|---|
CAS Number | 1033752-94-1 |
Molecular Formula | C12H18BNO4 |
Molecular Weight | 234.09 g/mol |
Appearance | White to off-white powder |
Purity | >98% |
The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The boron atom in the structure is known for its ability to form reversible covalent bonds with hydroxyl groups in biomolecules, which can modulate various biochemical pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory processes.
- Modulation of Signaling Pathways : It can influence signaling pathways such as NF-kB and MAPK pathways, which are crucial in cellular responses to stress and inflammation.
Biological Applications
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Studies have demonstrated that it can significantly reduce the production of pro-inflammatory cytokines in vitro.
- Antioxidant Properties : The compound has been shown to scavenge free radicals effectively.
- Potential Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Inflammatory Response :
- Antioxidant Activity Assessment :
- Anticancer Studies :
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO4/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7,14-15H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCIRGHIUOPDDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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